

literature review of Apoptosis Activator 2 (MDK83190)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MDK83190

Cat. No.: B1676101

[Get Quote](#)

Apoptosis Activator 2 (MDK83190): A Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis and development. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. The intrinsic apoptosis pathway, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins and the formation of the apoptosome, represents a key target for therapeutic intervention. Apoptosis Activator 2, also known as 1-[(3,4-Dichlorophenyl)methyl]-1H-indole-2,3-dione, is a small molecule that has been identified as a potent inducer of apoptosis in cancer cells. This technical guide provides a comprehensive review of the existing literature on Apoptosis Activator 2, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.

Physicochemical Properties

Property	Value	Reference
Chemical Name	1-[(3,4-Dichlorophenyl)methyl]-1H-indole-2,3-dione	[1]
Molecular Formula	C ₁₅ H ₉ Cl ₂ NO ₂	[1]
Molecular Weight	306.14 g/mol	[1]
CAS Number	79183-19-0	[1]
Purity	≥98% (HPLC)	[1]
Solubility	Soluble in DMSO (up to 100 mM) and ethanol (up to 5 mM)	[1]
Appearance	Solid	[1]
Storage	Store at room temperature	[1]

Mechanism of Action

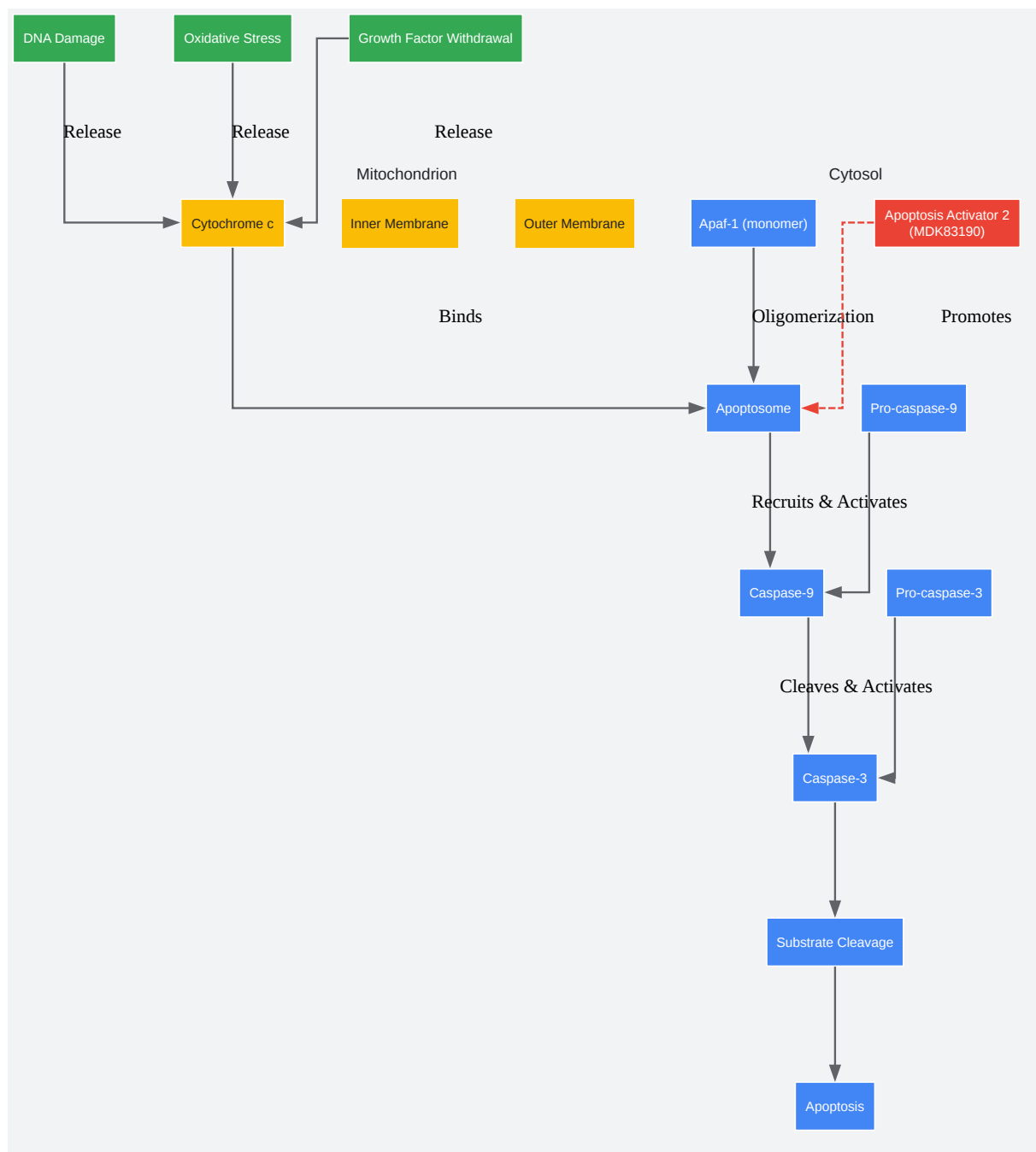
Apoptosis Activator 2 functions by directly targeting the core machinery of the intrinsic apoptotic pathway. Its primary mechanism involves the promotion of the cytochrome c-dependent oligomerization of the Apoptotic Peptidase Activating Factor 1 (Apaf-1). This oligomerization is a critical step in the formation of the apoptosome, a large protein complex that serves as the activation platform for initiator caspase-9.

Upon binding of cytochrome c and dATP/ATP, Apaf-1 undergoes a conformational change, leading to the assembly of the heptameric apoptosome wheel. Apoptosis Activator 2 facilitates this process, thereby enhancing the recruitment and activation of pro-caspase-9. Activated caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3, which in turn cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1][2][3][4]

A key feature of Apoptosis Activator 2 is its selective induction of apoptosis in tumor cells, with minimal effects on normal, non-cancerous cells.[5][6] This selectivity is attributed to its dependence on a functional apoptosome pathway (Apaf-1, caspase-9, and caspase-3), which

is often dysregulated in cancer cells, making them more susceptible to agents that directly activate this pathway.^[1]

Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Signaling pathway of Apoptosis Activator 2.

Quantitative Data

The efficacy of Apoptosis Activator 2 has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective cytotoxic activity.

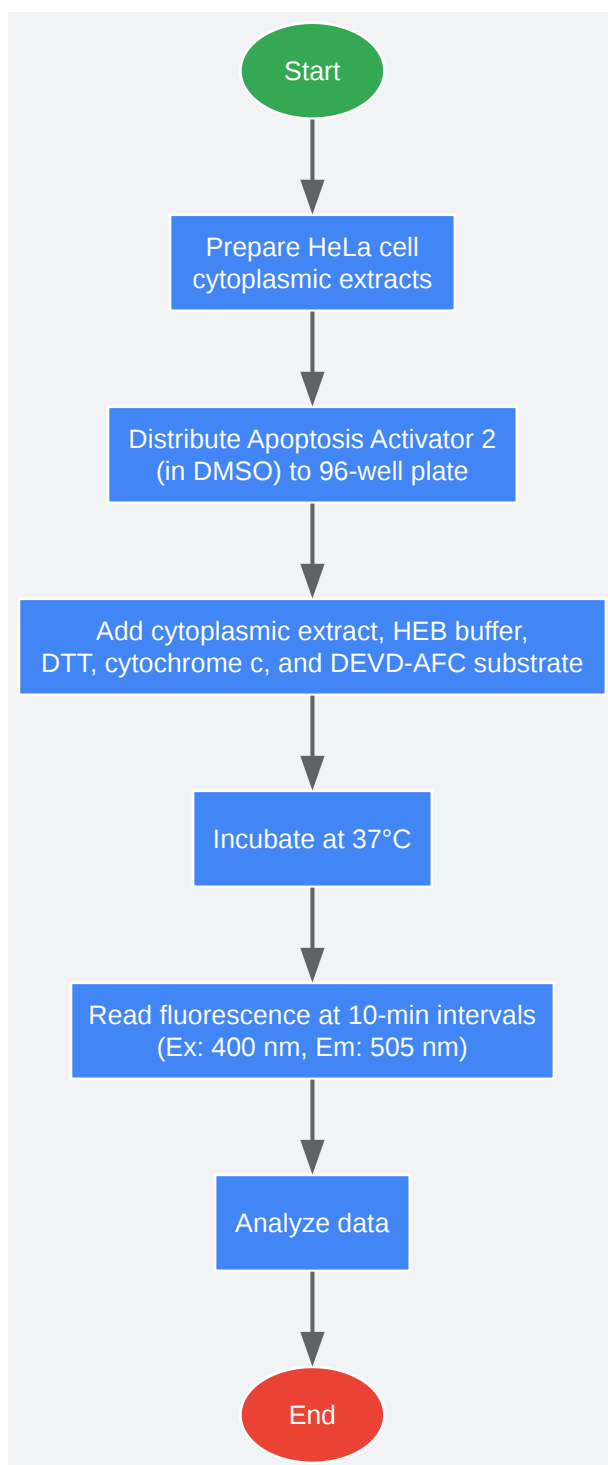
Cell Line	Cancer Type	IC50 (μM)	Reference
Jurkat	T-cell leukemia	4	[1][5]
Molt-4	T-cell leukemia	6	[1][5]
CCRF-CEM	T-cell leukemia	9	[1][5]
BT-549	Breast cancer	20	[1][5]
MDA-MB-468	Breast cancer	44	[1]
NCI-H23	Lung cancer	35	[1][5]
Peripheral Blood Leukocytes (PBL)	Normal	> 50	[1]
Human Umbilical Vein Endothelial Cells (HUVEC)	Normal	43	[1]
Human Mammary Epithelial Cells (HMEC)	Normal	> 40	[1]
Prostate Epithelial Cells (PREC)	Normal	> 40	[1]
MCF-10A	Normal breast epithelial	> 40	[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell-Free Apoptosis Assay (Caspase-3 Activation)

This assay measures the ability of Apoptosis Activator 2 to induce caspase-3 activation in a cell-free system.



[Click to download full resolution via product page](#)

Caption: Workflow for the cell-free apoptosis assay.

Materials:

- HeLa cell cytoplasmic extracts
- Apoptosis Activator 2
- DMSO
- 96-well microtiter plates
- HEB buffer (50 mM Hepes, pH 7.4, 50 mM KCl, 5 mM EGTA, 2 mM MgCl₂)
- Dithiothreitol (DTT)
- Cytochrome c
- DEVD-AFC (Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) substrate
- Fluorescence plate reader

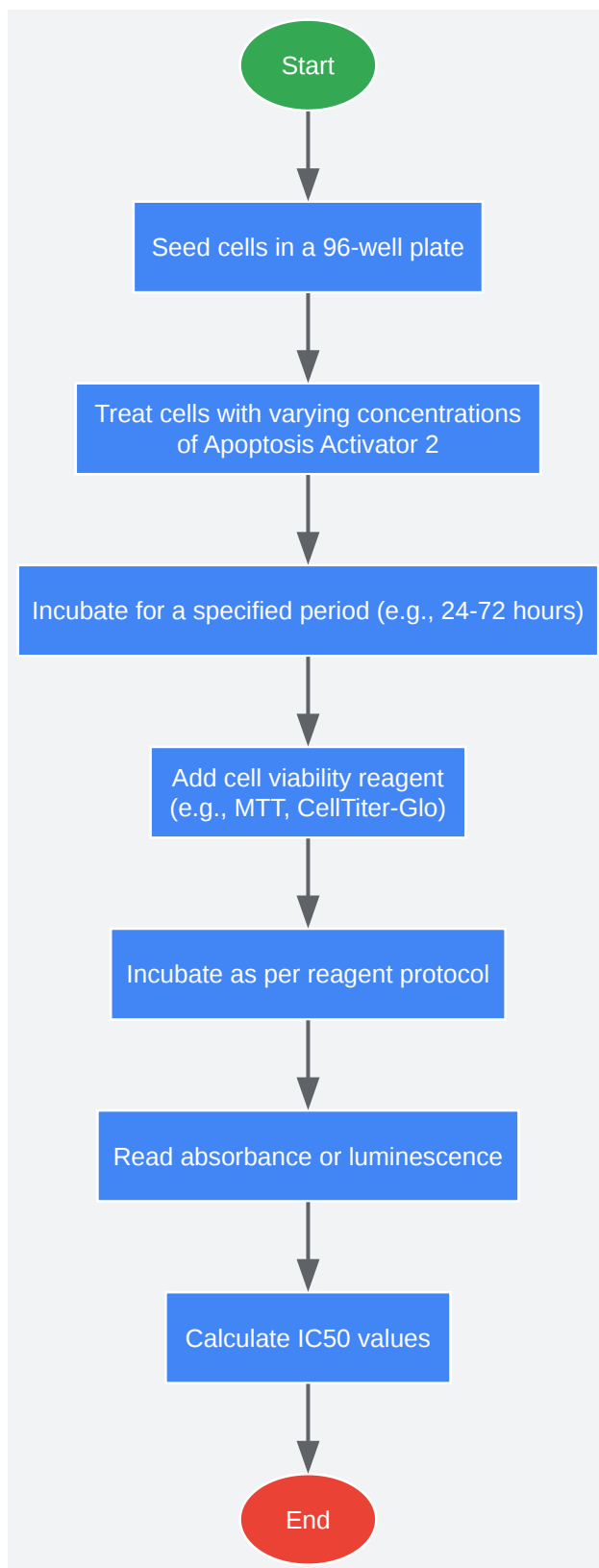
Procedure:

- Prepare HeLa cell cytoplasmic extracts as per standard protocols.
- Dissolve Apoptosis Activator 2 in DMSO to create a stock solution.
- Distribute the Apoptosis Activator 2 solution into a 96-well microtiter plate to achieve a final concentration of 1 mM (final DMSO concentration should be 1% v/v).^[1]
- To each well, add 250 µg of total protein from the cytoplasmic extracts in HEB buffer.
- Add DTT to a final concentration of 2 mM, cytochrome c to a final concentration of 2 µM, and DEVD-AFC substrate to a final concentration of 0.5 µM. The total volume in each well should be 150 µL.^[1]
- Incubate the plate at 37°C.
- Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm at 10-minute intervals using a fluorescence plate reader.

- Calculate the rate of DEVD-AFC cleavage to determine caspase-3 activity.

Cell Viability Assay

This protocol is used to determine the IC₅₀ values of Apoptosis Activator 2 in various cell lines.



[Click to download full resolution via product page](#)

Caption: Workflow for the cell viability assay.

Materials:

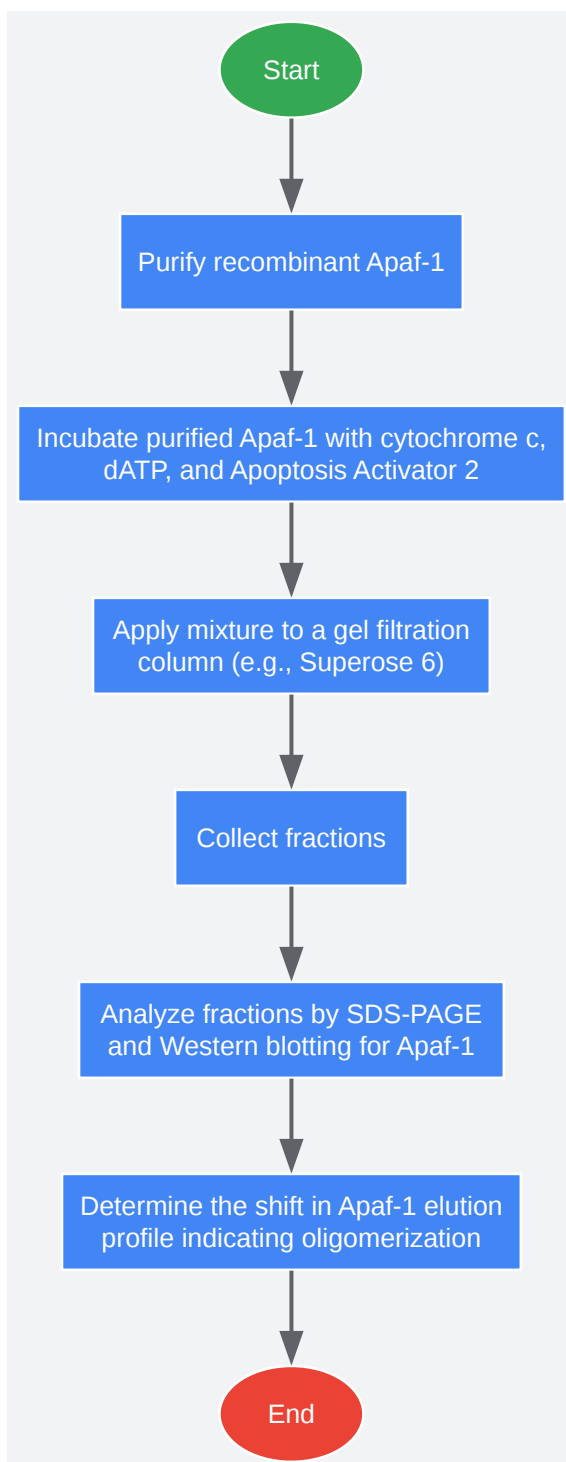
- Cancer and normal cell lines
- Cell culture medium and supplements
- 96-well cell culture plates
- Apoptosis Activator 2
- DMSO (vehicle control)
- Cell viability reagent (e.g., MTT, resazurin, or a luminescent-based assay like CellTiter-Glo®)
- Microplate reader (absorbance or luminescence)

Procedure:

- Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of Apoptosis Activator 2 in cell culture medium. Also, prepare a vehicle control (DMSO in medium).
- Remove the old medium from the cells and add the medium containing different concentrations of Apoptosis Activator 2 or the vehicle control.
- Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the time specified in the reagent protocol.
- Measure the absorbance or luminescence using a microplate reader.
- Plot the percentage of cell viability against the concentration of Apoptosis Activator 2 and determine the IC₅₀ value using a suitable software.

In Vitro Apaf-1 Oligomerization Assay

This assay is designed to directly assess the effect of Apoptosis Activator 2 on the formation of the apoptosome complex using gel filtration chromatography.[3][4][7]



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro Apaf-1 oligomerization assay.

Materials:

- Purified recombinant human Apaf-1
- Cytochrome c (from horse heart)
- dATP or ATP
- Apoptosis Activator 2
- Reaction buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT)
- Gel filtration column (e.g., Superose 6) and chromatography system
- SDS-PAGE equipment and reagents
- Anti-Apaf-1 antibody for Western blotting

Procedure:

- Purify recombinant full-length Apaf-1 using standard protein purification techniques (e.g., affinity chromatography).
- In a microcentrifuge tube, combine purified Apaf-1, cytochrome c, and dATP/ATP in the reaction buffer.
- Add Apoptosis Activator 2 at the desired concentration. Include a control reaction without the activator.
- Incubate the reaction mixture at 30°C for 1 hour to allow for apoptosome formation.
- Load the reaction mixture onto a pre-equilibrated gel filtration column.
- Elute the proteins from the column with the reaction buffer and collect fractions.

- Analyze the collected fractions by SDS-PAGE followed by Western blotting using an anti-Apaf-1 antibody.
- A shift in the elution profile of Apaf-1 to earlier fractions (higher molecular weight) compared to the control indicates the formation of the high molecular weight apoptosome complex, demonstrating the oligomerization-promoting activity of Apoptosis Activator 2.

Conclusion

Apoptosis Activator 2 (**MDK83190**) is a promising small molecule that selectively induces apoptosis in cancer cells by directly targeting the intrinsic apoptotic pathway. Its mechanism of action, centered on promoting Apaf-1 oligomerization and subsequent caspase activation, offers a direct and potent strategy for cancer therapy. The quantitative data and detailed experimental protocols provided in this technical guide serve as a valuable resource for researchers and drug development professionals interested in further investigating and harnessing the therapeutic potential of this compound. Further studies are warranted to explore its in vivo efficacy and safety profile, which will be crucial for its potential clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome c and dATP-mediated oligomerization of Apaf-1 is a prerequisite for procaspase-9 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. adooq.com [adooq.com]

- 7. Oligomerization and activation of caspase-9, induced by Apaf-1 CARD - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [literature review of Apoptosis Activator 2 (MDK83190)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676101#literature-review-of-apoptosis-activator-2-mdk83190]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com